4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride
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Overview
Description
4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol . It is characterized by the presence of an aminoethyl group, a fluorine atom, and a phenol group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride involves several steps. One common method includes the reaction of 3-fluorophenol with (S)-1-aminoethanol under specific conditions to introduce the aminoethyl group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride can be compared with other similar compounds, such as:
- 4-[(1S)-1-aminoethyl]-3-chlorophenol hydrochloride
- 4-[(1S)-1-aminoethyl]-3-bromophenol hydrochloride
- 4-[(1S)-1-aminoethyl]-3-iodophenol hydrochloride
These compounds share a similar structure but differ in the halogen atom present on the phenol ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)7-3-2-6(11)4-8(7)9;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWKIQNUFBURKV-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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